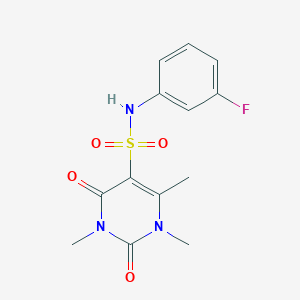

N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

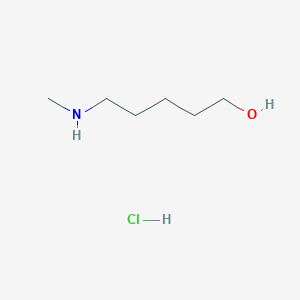

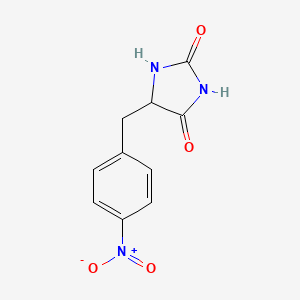

The compound “N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a trimethylated dioxopyrimidine ring, and a sulfonamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a dioxopyrimidine ring indicates a bicyclic structure, and the various substituents (the fluorophenyl group, the trimethyl groups, and the sulfonamide group) will add further complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfonamide group could make the compound polar and potentially soluble in water .Applications De Recherche Scientifique

Synthesis and Biological Activities

A series of polymethoxylated-pyrazoline benzene sulfonamides, potentially related structurally to N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, were investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II). These compounds, despite having lower tumor selectivity compared to reference compounds like 5-Fluorouracil and Melphalan, demonstrated selective cytotoxicity and superior carbonic anhydrase inhibitory activity, highlighting their potential as lead molecules for further investigation in cancer research (Kucukoglu et al., 2016).

PET Tracer Precursors and Imaging

The synthesis of a novel sulfonamide derivative, N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride, for use as a precursor in (18 F)fluoride chemistry for positron emission tomography (PET) imaging, was described. This development represents a significant advancement in the use of sulfonamide derivatives for diagnostic imaging, offering potential for more effective imaging of diseases (Gebhardt & Saluz, 2012).

Antitumor Drug Development

Research focused on the design and synthesis of sulfonamide derivatives, incorporating elements such as 5-flurouracil and nitrogen mustard, aimed at developing potent antitumor agents with low toxicity. These compounds showcased high antitumor activity and low toxicity in mice, indicating their potential as effective cancer treatments. This approach to drug design underlines the versatility of sulfonamide compounds in developing targeted therapies for cancer (Huang, Lin, & Huang, 2001).

Mécanisme D'action

Orientations Futures

Given the lack of information on this specific compound, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, and any biological activity it might have .

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-6-4-5-9(14)7-10/h4-7,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCGVAFTKQTCBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)